8-chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC17376471
Molecular Formula: C14H11Cl3N4O2
Molecular Weight: 373.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11Cl3N4O2 |
|---|---|
| Molecular Weight | 373.6 g/mol |
| IUPAC Name | 8-chloro-1-[(2,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C14H11Cl3N4O2/c1-19-10-11(18-13(19)17)20(2)14(23)21(12(10)22)6-7-3-4-8(15)5-9(7)16/h3-5H,6H2,1-2H3 |
| Standard InChI Key | KGYZAGQSGJXVCS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
8-Chloro-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₁₄H₁₁Cl₃N₄O₂) has a molecular weight of 373.6 g/mol. Its IUPAC name reflects the substitution pattern: the purine core is functionalized at position 8 with chlorine, positions 1 and 3 with methyl groups, and position 1 with a 2,4-dichlorobenzyl moiety. The compound’s structural uniqueness arises from the combination of halogenation and alkylation, which influence its electronic properties and steric profile.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁Cl₃N₄O₂ |
| Molecular Weight | 373.6 g/mol |
| IUPAC Name | 8-chloro-1-[(2,4-dichlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
| Canonical SMILES | CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C |
| InChI Key | KGYZAGQSGJXVCS-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, inferred from its InChI key and SMILES string, suggests a planar purine ring system with orthogonal substituents, potentially enabling diverse intermolecular interactions .
Synthesis and Structural Analogues
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure implies a multi-step route starting from xanthine or theobromine derivatives. A plausible pathway involves:
-
Chlorination: Introduction of chlorine at position 8 using phosphorus oxychloride (POCl₃) under reflux .
-
N-Alkylation: Attachment of the 2,4-dichlorobenzyl group via nucleophilic substitution or Mitsunobu reaction .
-
Methylation: Quaternization of nitrogen atoms at positions 3 and 7 using methyl iodide or dimethyl sulfate .
Purification likely employs crystallization from polar aprotic solvents (e.g., DMF or DMSO), given the compound’s moderate solubility.
Structural Analogues and Modifications
Comparative analysis with related purine-2,6-diones reveals activity trends:
-
8-Chloro-3,7-dimethylpurine-2,6-dione (PubChem CID 1074065): Lacks the 2,4-dichlorobenzyl group, resulting in reduced lipophilicity (clogP ≈ 0.8 vs. 3.2 for the target compound) .
-
7-(2,4-Dichlorobenzyl)-8-hydroxy analogue (PubChem CID 594494): Hydroxylation at position 8 enhances hydrogen-bonding capacity but diminishes metabolic stability .
These modifications underscore the delicate balance between bioavailability and target engagement in purine-derived therapeutics.
Biological Activities and Mechanistic Insights
Enzymatic Interactions
Pharmacological Profiling and ADMET Considerations
Physicochemical Determinants of Bioavailability
-
Lipophilicity: High clogP (≈3.2) suggests favorable membrane permeability but potential for hepatic accumulation.
-
Solubility: Limited aqueous solubility (predicted <10 µg/mL) may necessitate prodrug strategies or nanocarrier formulations.
-
Metabolic Stability: The dichlorobenzyl group is resistant to oxidative metabolism, potentially extending half-life compared to non-halogenated analogues .
Toxicity Considerations
Chlorinated aromatics raise concerns regarding off-target reactivity and environmental persistence. In silico toxicity predictors flag potential hepatotoxicity (PAINS alerts) due to the trichlorinated structure . Mitigation strategies could include replacing chlorines with fluorines or optimizing dosing regimens.
Research Applications and Future Directions
Oncology
KRAS-driven cancers (e.g., pancreatic, colorectal) represent prime targets. Preclinical models should evaluate synergy with MEK or PI3K inhibitors, addressing compensatory pathway activation .
Neuropharmacology
Purine analogues often exhibit neuromodulatory effects. Screening against adenosine receptors (A₁, A₂ₐ) could uncover applications in Parkinson’s disease or neuroinflammation .
Chemical Biology Probes
Site-specific photoaffinity labeling variants (e.g., incorporating diazirine moieties) could map interactomes, elucidating novel binding partners in complex cellular environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume